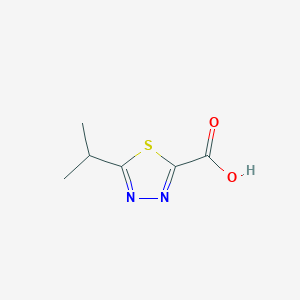

5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Modern Heterocyclic Chemistry

The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. jocpr.comencyclopedia.pub Its five-membered aromatic structure, containing two nitrogen and one sulfur atom, imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various biological interactions. tandfonline.com The versatility of the 1,3,4-thiadiazole ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's biological activity. encyclopedia.pub

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, a testament to the scaffold's importance. These activities are summarized in the table below.

| Biological Activity |

| Antimicrobial |

| Anticancer |

| Antiviral |

| Anti-inflammatory |

| Anticonvulsant |

| Antifungal |

| Antitubercular |

| Diuretic |

The diverse biological profile of 1,3,4-thiadiazole derivatives has made them a focal point of research in the quest for new drugs. jocpr.com

Overview of Carboxylic Acid Functionalization within Thiadiazole Systems

The introduction of a carboxylic acid group onto a heterocyclic scaffold like 1,3,4-thiadiazole is a common strategy in drug design. This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A carboxylic acid moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, its acidic nature allows for the formation of salts, which can improve a compound's solubility and bioavailability.

The synthesis of 1,3,4-thiadiazoles bearing a carboxylic acid group can be achieved through various synthetic routes. A common method involves the cyclization of a thiosemicarbazide (B42300) with a dicarboxylic acid or a derivative thereof. nih.gov Another approach is the oxidation of a corresponding methyl or formyl group at the desired position on the thiadiazole ring. The specific synthetic strategy often depends on the desired substitution pattern and the nature of the other functional groups present in the molecule.

Historical Context and Initial Research Directions Pertaining to 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic Acid

There is a notable absence of specific historical information and initial research directions for this compound in publicly accessible scientific literature. While the synthesis of related compounds, such as 2-amino-5-isopropyl-1,3,4-thiadiazole, has been described in patents, the carboxylic acid derivative remains largely unexplored. google.comgoogle.com The synthesis of the 2-amino analogue is noted to be achievable by reacting isobutyric acid and thiosemicarbazide. google.comgoogle.com Information regarding the ethyl ester of this compound is also available, suggesting that the carboxylic acid is a potential synthetic precursor.

The lack of dedicated research on this specific compound means that its potential applications and biological activities are yet to be determined. Future research could focus on its synthesis, characterization, and screening for various pharmacological activities, leveraging the known biological potential of the broader 1,3,4-thiadiazole class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(2)4-7-8-5(11-4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMOOXADHDTZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 5 Isopropyl 1,3,4 Thiadiazole 2 Carboxylic Acid and Its Derivatives

Comprehensive Spectroscopic Techniques for Structural Confirmation

High-Resolution NMR spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule.

For 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The isopropyl moiety would produce a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. chemicalbook.com The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. nih.gov

The ¹³C-NMR spectrum provides information on the carbon framework. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to resonate at distinct chemical shifts, typically in the range of 160-180 ppm, reflecting their unique electronic environments within the aromatic heterocycle. mdpi.com Signals for the isopropyl group's methine and methyl carbons would appear in the aliphatic region of the spectrum. The carbon of the carboxylic acid group is also anticipated to have a characteristic chemical shift in the downfield region. dergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: Predicted shifts are based on data for analogous structures and general chemical shift principles. chemicalbook.commdpi.comdergipark.org.tr s = singlet, d = doublet, septet = septet.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹. researchgate.net A sharp, strong absorption corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. nih.gov Vibrations for the C-H bonds of the isopropyl group, as well as characteristic absorptions for the C=N and C-S bonds of the thiadiazole ring, would also be present. mdpi.comdergipark.org.trresearchgate.net

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The 1,3,4-thiadiazole ring constitutes a chromophore that is expected to exhibit absorption maxima in the UV region, corresponding to π → π* and n → π* electronic transitions. nih.govmdpi.comdergipark.org.tr The exact position and intensity of these bands are influenced by the substituents on the ring.

Table 2: Key IR Absorption Frequencies for this compound

Note: Frequencies are based on characteristic values for the specified functional groups. nih.govmdpi.comdergipark.org.trresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound (C₆H₈N₂O₂S), HRMS would confirm the molecular weight with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. A prominent molecular ion peak ([M]⁺) is expected. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (·OH, M-17) and the carboxyl group (·COOH, M-45). libretexts.org Other significant fragments would likely arise from the cleavage of the isopropyl group (M-43) and characteristic cleavages of the thiadiazole ring system. nih.govresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (MW: 188.21)

Note: Fragmentation predictions are based on common fragmentation patterns of carboxylic acids and substituted heterocycles. nih.govlibretexts.orgresearchgate.net

Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, solid-state analyses like X-ray crystallography provide precise information on the three-dimensional arrangement of atoms and molecules in a crystalline state.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, a crystal structure analysis would confirm the planarity of the 1,3,4-thiadiazole ring. rsc.org Studies on similar thiadiazole derivatives show characteristic bond lengths within the ring that indicate aromatic character, with C=N bonds being slightly longer and N-N and C-S bonds being shorter than typical single bonds due to electron delocalization. nih.gov

Conformational Analysis and Tautomerism Studies of the Thiadiazole Ring System

The dynamic behavior of the molecule, including its preferred shapes and potential isomeric forms, is crucial for understanding its properties.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the isopropyl group to the thiadiazole ring. While the energy barrier for this rotation is expected to be relatively low, certain staggered conformations may be energetically favored to minimize steric hindrance. derpharmachemica.com The presence of isomers due to rotation around a linking bond has been observed in other substituted thiadiazole systems. nih.gov

Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in heterocyclic chemistry. wiley-vch.de For certain substituted 1,3,4-thiadiazoles, such as those with amino or mercapto groups, amine-imine or thione-thiol tautomerism is significant. nih.govmdpi.com However, for 2,5-disubstituted 1,3,4-thiadiazoles like the title compound, where the substituents are an isopropyl group and a carboxylic acid, the potential for ring tautomerism is greatly diminished. The aromatic 1,3,4-thiadiazole structure is expected to be the overwhelmingly predominant, if not exclusive, tautomeric form.

Theoretical and Computational Chemistry Studies of 5 Isopropyl 1,3,4 Thiadiazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of heterocyclic compounds like 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid. These methods provide insights into the electronic distribution, orbital energies, and stability of the molecule.

Density Functional Theory (DFT) for Ground State Geometries, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations are employed to determine the optimized ground state geometry, which is crucial for understanding the molecule's stability and reactivity. A DFT study on the related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, for instance, calculated bond lengths and angles, providing a detailed picture of its three-dimensional structure acs.org.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For many organic molecules, these values are calculated to predict their behavior in chemical reactions acs.org.

Table 1: Representative DFT-Calculated Electronic Properties for a 1,3,4-Thiadiazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | Typically negative (e.g., -6 to -8 eV) | Indicates electron-donating ability |

| LUMO Energy | Typically less negative or positive (e.g., -1 to -3 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | Typically 3 to 5 eV | Relates to chemical reactivity and stability |

Note: The values presented are illustrative and based on general findings for 1,3,4-thiadiazole derivatives. Specific values for this compound would require dedicated calculations.

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps, Hirshfeld Surface Analysis)

To further understand the reactivity of this compound, various reactivity descriptors derived from quantum chemical calculations can be analyzed.

Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. This analysis helps in understanding the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. This analysis is crucial for understanding the packing of molecules in a crystal and their solid-state properties.

Aromaticity and Stability Assessments of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is an aromatic heterocycle, and its aromaticity contributes significantly to its stability. The delocalization of π-electrons within the ring system is a key feature that influences the chemical and physical properties of its derivatives. The stability of the 1,3,4-thiadiazole moiety is a contributing factor to its prevalence in many biologically active compounds researchgate.netjocpr.com. Computational methods can be used to quantify the aromaticity of the ring, further explaining its stability and reactivity patterns.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery and materials science. These techniques allow for the investigation of the interactions between a ligand, such as this compound, and a biological target at an atomic level.

Ligand-Target Molecular Docking Simulations for Binding Affinity Prediction and Interaction Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This method is widely used to screen virtual libraries of compounds and to predict the binding affinity and interaction modes of a ligand with its target receptor.

In studies involving 1,3,4-thiadiazole derivatives, molecular docking has been instrumental in identifying potential biological targets and in understanding the key interactions that contribute to their biological activity nih.gov. For example, a study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives used molecular docking to investigate their binding to the active site of dihydrofolate reductase (DHFR), a known anticancer target nih.gov. Such simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site.

Table 2: Typical Output from a Molecular Docking Simulation

| Parameter | Description | Example Finding for a 1,3,4-Thiadiazole Derivative |

| Binding Affinity (kcal/mol) | An estimation of the strength of the ligand-target interaction. More negative values indicate stronger binding. | A derivative showing a binding affinity of -8.5 kcal/mol for a specific enzyme. |

| Interacting Residues | The amino acids in the protein's active site that form bonds or close contacts with the ligand. | Hydrogen bonding with SER120 and hydrophobic interactions with LEU150 and PHE152. |

| Binding Mode | The specific orientation and conformation of the ligand within the active site. | The thiadiazole ring is positioned in a hydrophobic pocket, while the carboxylic acid forms a hydrogen bond with a key residue. |

Note: This table provides a generalized example. Specific results would depend on the target protein and the docking software used.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-target complex and the dynamic nature of their interactions.

MD simulations can be used to assess the stability of the binding mode predicted by docking. By simulating the complex in a physiological environment (e.g., in water at a specific temperature and pressure), researchers can observe whether the ligand remains stably bound to the active site or if it undergoes significant conformational changes or even dissociates. This information is crucial for validating docking results and for gaining a more realistic understanding of the binding process.

Prediction of Physicochemical and Electronic Properties Relevant to Molecular Interactions

Computational chemistry provides a powerful lens for predicting the physicochemical and electronic properties of molecules, offering insights into their behavior and potential interactions. For this compound, while specific experimental and computational studies are not extensively available in the literature, we can infer its properties based on theoretical studies of closely related 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT) calculations are a common method for investigating the molecular and electronic structure of such compounds.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For substituted 1,3,4-thiadiazoles, the nature of the substituents dictates the HOMO-LUMO gap. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. In the case of this compound, the interplay between the electron-donating isopropyl group and the electron-withdrawing carboxylic acid group will determine the ultimate HOMO-LUMO energies and the resulting energy gap.

Molecular electrostatic potential (MESP) maps are also valuable for predicting intermolecular interactions. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the carboxylic acid group, particularly the oxygen atoms, is expected to be highly electronegative, making it a likely site for hydrogen bonding interactions. The nitrogen atoms of the thiadiazole ring also represent regions of negative potential.

Table 1: Predicted Physicochemical Properties of a Structurally Related Compound

| Property | Value (for 5-Isopropyl-1,3,4-thiadiazol-2-amine) | Expected Trend for this compound |

| Molecular Weight | 143.21 g/mol | Higher |

| XLogP3 | 1.2 | Lower (more polar) |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 1 | 2 |

| Exact Mass | 143.05171847 Da | Higher |

| Topological Polar Surface Area | 80 Ų | Higher |

| Heavy Atom Count | 9 | 10 |

| Formal Charge | 0 | 0 |

| Complexity | 96.2 | Higher |

Data for 5-Isopropyl-1,3,4-thiadiazol-2-amine sourced from PubChem CID 147151. The expected trend for the carboxylic acid derivative is an educated inference based on the change in the functional group.

Table 2: Inferred Electronic Properties and Their Significance

| Electronic Property | General Significance | Expected Influence on this compound |

| HOMO Energy | Correlates with the ability to donate electrons. Higher energy indicates a better electron donor. | The isopropyl group will raise the HOMO energy, while the carboxylic acid group will lower it. The net effect will determine its electron-donating capability. |

| LUMO Energy | Correlates with the ability to accept electrons. Lower energy indicates a better electron acceptor. | The carboxylic acid group will significantly lower the LUMO energy, enhancing its electron-accepting properties. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The combination of an electron-donating and an electron-withdrawing group is expected to reduce the HOMO-LUMO gap, suggesting a reactive molecule. |

| Dipole Moment | Measures the overall polarity of the molecule. | The presence of the polar carboxylic acid group is expected to result in a significant molecular dipole moment. |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its surrounding solvent environment. For this compound, the presence of both a heterocyclic ring and a polar carboxylic acid functional group suggests that solvent effects will be particularly pronounced. Computational studies often employ implicit or explicit solvent models to simulate these effects.

In polar protic solvents, such as water or ethanol, the carboxylic acid group can engage in strong hydrogen bonding interactions. These interactions can stabilize the ground state and transition states of reactions involving this group. The solvent molecules can act as both hydrogen bond donors and acceptors, facilitating proton transfer processes. This is particularly relevant for the acidity of the carboxylic acid, where polar protic solvents can solvate the resulting carboxylate anion and proton, thereby increasing the acidity (lowering the pKa) compared to the gas phase or nonpolar solvents.

In polar aprotic solvents, like dimethyl sulfoxide (DMSO) or acetonitrile, hydrogen bond donation from the solvent is absent. However, these solvents have significant dipole moments and can still stabilize the molecule through dipole-dipole interactions. The reactivity of the molecule in these solvents can differ from that in protic solvents, especially for reactions where proton transfer is a key step.

In nonpolar solvents, such as hexane or toluene, solvation effects are much weaker and are primarily based on van der Waals interactions. In such environments, the polar this compound molecule may exhibit a tendency to aggregate through intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. This self-association can influence its solubility and reactivity.

Computational models can predict changes in molecular properties as a function of the solvent's dielectric constant. For instance, the dipole moment of the solute molecule is often enhanced in polar solvents due to the reaction field of the solvent. Furthermore, the energies of the HOMO and LUMO can be shifted by solvent interactions. Generally, polar solvents tend to stabilize both orbitals, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO gap and, consequently, the molecule's reactivity and UV-Vis absorption spectrum (solvatochromism).

For reactions involving this compound, the choice of solvent can be critical. For example, in nucleophilic substitution reactions at the carboxylic acid group (e.g., esterification), the solvent can influence the reactivity of the nucleophile and the stability of any charged intermediates. Theoretical studies can help in understanding these solvent-mediated reaction mechanisms and in selecting the optimal solvent for a desired chemical transformation.

Table 3: Expected Influence of Solvent Type on Molecular Properties

| Solvent Type | Primary Interactions | Expected Effect on this compound |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding, dipole-dipole | Strong stabilization of the carboxylic acid group, enhanced acidity, potential for specific solute-solvent hydrogen bonding networks. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole | Significant stabilization of the molecular dipole, altered reactivity compared to protic solvents, particularly in proton-transfer limited reactions. |

| Nonpolar (e.g., Hexane, Toluene) | Van der Waals forces | Weak solute-solvent interactions, potential for solute self-association (dimerization) through hydrogen bonding, lower solubility. |

Structure Activity Relationship Sar Investigations Pertaining to 5 Isopropyl 1,3,4 Thiadiazole 2 Carboxylic Acid Derivatives

Impact of Isopropyl and Carboxylic Acid Substituents on Molecular Recognition and Binding Specificity

The nature of the substituents at the C2 and C5 positions of the 1,3,4-thiadiazole (B1197879) ring is crucial for determining the molecule's interaction with biological targets. In the case of 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid, the isopropyl and carboxylic acid groups each play a distinct and vital role in molecular recognition and binding specificity.

The isopropyl group at the C5 position is a small, branched alkyl substituent that contributes to the lipophilicity of the molecule. najah.edu Increased lipophilicity can enhance the ability of a compound to cross cellular membranes and reach its target. nih.gov From a steric perspective, the size and shape of the isopropyl group can influence how the molecule fits into the binding pocket of a target protein or enzyme. While a large part of the binding energy in such interactions can be derived from hydrophobic interactions, the specific shape of substituents like the isopropyl group can improve the potential for following the contours of a binding site, such as the minor groove of DNA. najah.edunih.gov The presence of alkyl or aryl groups at this position has been shown to be a determinant for various biological activities. For instance, in some series of 1,3,4-thiadiazoles, compounds with propyl, phenyl, or methylphenyl substituents showed significant antioxidant effects. gavinpublishers.com

The carboxylic acid group at the C2 position is a key pharmacophoric feature. As a polar, ionizable group, it can act as both a hydrogen bond donor and acceptor. This allows it to form strong, specific interactions with amino acid residues (such as arginine, lysine (B10760008), or histidine) in the active site of a target protein. These hydrogen bonds are critical for anchoring the molecule in the correct orientation for biological activity. The presence of a carboxylic acid or a bioisosteric equivalent is a common strategy in drug design to achieve potent and specific binding.

The interplay between the hydrophobic isopropyl group and the hydrophilic carboxylic acid group creates a molecule with a distinct amphipathic character, which can be advantageous for interacting with biological targets that have both hydrophobic and hydrophilic regions.

| Substituent | Position | Key Characteristics | Impact on Molecular Recognition |

| Isopropyl | C5 | Lipophilic, Steric bulk | Enhances hydrophobic interactions, influences fit in binding pockets. |

| Carboxylic Acid | C2 | Polar, Hydrogen bond donor/acceptor | Forms specific hydrogen bonds, anchors molecule to target site. |

Influence of Thiadiazole Ring Modifications and Substituent Placement on Chemical Reactivity and Biological Activity Mechanisms

The 1,3,4-thiadiazole ring itself is a five-membered aromatic heterocycle that is electron-deficient due to the presence of two nitrogen atoms and a sulfur atom. chemicalbook.com This inherent electronic nature makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack, while the nitrogen atoms are sites for electrophilic attack. researchgate.netchemicalbook.com The chemical reactivity of the ring and, consequently, the biological activity of its derivatives, are highly dependent on the nature and placement of substituents.

Thiadiazole Ring Modifications: The 1,3,4-thiadiazole nucleus is considered a versatile scaffold in drug development. mdpi.com It acts as a hydrogen-binding domain and a two-electron donor system. researchgate.netnih.gov The ring's aromaticity and planarity contribute to its stability and ability to participate in pi-stacking interactions with biological targets. nih.govrsc.org Modifications often involve creating fused ring systems, such as imidazo[2,1-b] jetir.orgmdpi.comnih.govthiadiazoles, which can lead to potent anticancer agents. mdpi.com Replacing the thiadiazole with an isosteric ring, like 1,3,4-oxadiazole, has been shown in some cases to cause a drastic drop in activity, highlighting the key role of the sulfur-containing heterocycle. mdpi.com

Substituent Placement and Chemical Reactivity: The placement of substituents on the thiadiazole ring directly modulates its electronic properties and reactivity.

Electron-donating groups (like alkyl groups) can increase the electron density of the ring, potentially making it more reactive towards electrophiles.

Electron-withdrawing groups (such as nitro or halo groups) decrease the ring's electron density, making the carbon atoms even more susceptible to nucleophilic substitution. gavinpublishers.com

This modulation of reactivity is critical for biological activity. For example, halo-substituted thiadiazoles are highly activated and can react with a wide range of nucleophiles. researchgate.net Structure-activity relationship studies have consistently shown that even small changes in the substituents on the thiadiazole nucleus can significantly enhance biological action. jetir.org The efficacy of anticancer 1,3,4-thiadiazole derivatives is influenced by the specific position and chemical nature of substituents on an attached aromatic ring. nih.gov For instance, research has revealed that introducing an aromatic ring at the C5 position often enhances anticancer effects, and electron-withdrawing substituents on that ring can further promote this activity. nih.govnih.gov

| Modification Type | Example | Effect on Reactivity/Activity |

| Ring Isosteres | Replacing 1,3,4-thiadiazole with 1,3,4-oxadiazole | Can significantly decrease biological activity, indicating the importance of the sulfur atom. mdpi.com |

| Substituents at C5 | Aromatic rings, alkyl groups | Influences lipophilicity and steric interactions; electron-withdrawing groups on an attached phenyl ring can enhance anticancer activity. nih.govnih.gov |

| Substituents at C2 | Amines, thiols, carboxylic acids | Often act as key pharmacophoric groups for direct interaction with biological targets. researchgate.net |

| Fused Systems | Imidazo[2,1-b] jetir.orgmdpi.comnih.govthiadiazoles | Creates a more rigid, planar structure that can lead to potent and specific biological activities like anticancer effects. mdpi.com |

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for the rational design of novel 1,3,4-thiadiazole derivatives. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

By analyzing a set of thiadiazole derivatives with known activities, 3D-QSAR models can be generated to understand the structural requirements for a specific biological effect, such as anticonvulsant or carbonic anhydrase inhibitory activity. nih.govnih.gov These models map physicochemical properties, like steric and electrostatic fields, onto the molecular structures. nih.gov The resulting "master grids" graphically represent regions where certain properties are favorable or unfavorable for activity.

These computational models provide several key advantages for drug design:

Prediction of Activity: The activity of newly designed, unsynthesized compounds can be predicted, allowing researchers to prioritize the most promising candidates.

Guidance for Optimization: QSAR models provide clear guidelines for structural modification. For instance, a model might indicate that adding a bulky group at the C5 position or a hydrogen bond donor at the C2 position would enhance binding.

Mechanistic Insights: By identifying the key physicochemical properties correlated with activity, QSAR can offer insights into the binding mode and mechanism of action of the compounds.

The development of statistically robust and predictive QSAR models is a crucial step in modern medicinal chemistry, enabling a more efficient and targeted approach to designing potent and selective this compound derivatives for various therapeutic applications. nih.govresearchgate.net

Mechanistic Insights into Molecular Target Interactions of 5 Isopropyl 1,3,4 Thiadiazole 2 Carboxylic Acid Derivatives

Elucidation of Molecular Recognition Processes with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

The molecular recognition of 1,3,4-thiadiazole (B1197879) derivatives by biological targets is a multifaceted process governed by the compound's three-dimensional structure and electronic properties. The thiadiazole ring itself, with its composition of one sulfur and two nitrogen atoms, serves as a key structural subunit that can engage in various non-covalent interactions. mdpi.comnih.gov These interactions are fundamental to the stability of the ligand-receptor complex and, consequently, the biological activity of the drug. unina.it

In Vitro Enzyme Inhibition Studies and Kinetic Analysis (e.g., Carbonic Anhydrase, Dihydrofolate Reductase)

Derivatives of 1,3,4-thiadiazole are well-documented as potent inhibitors of several key enzymes, with Carbonic Anhydrase (CA) and Dihydrofolate Reductase (DHFR) being prominent targets. researchgate.netsciforum.net These enzymes are critical for various physiological and pathological processes, making them attractive targets for therapeutic intervention. mdpi.comsciforum.netnih.gov

Carbonic Anhydrase Inhibition: The 1,3,4-thiadiazole ring is a core component of several clinically used carbonic anhydrase inhibitors, such as acetazolamide (B1664987) and methazolamide. mdpi.com Research has explored a wide array of 2-substituted-1,3,4-thiadiazole-5-sulfonamides, demonstrating their potent inhibitory activity against various CA isoforms. nih.govnih.gov These compounds typically exhibit low nanomolar inhibition constants (Kᵢ) against human CA isoforms (hCA). For example, certain derivatives show high selectivity for mitochondrial isoforms hCA VA and hCA VB over cytosolic (hCA I, hCA II) and membrane-associated (hCA IV) forms. nih.gov Kinetic analyses have revealed that these compounds often act as competitive inhibitors, binding directly to the enzyme's active site. rsc.org

Dihydrofolate Reductase Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. sciforum.netnih.govmdpi.com Its inhibition can arrest cell proliferation, making it a key target for anticancer and antimicrobial agents. researchgate.netsciforum.net Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as DHFR inhibitors. researchgate.netsciforum.netsciforum.net Molecular docking studies have been employed to predict the effectiveness of the interaction between these compounds and the DHFR active site, with some derivatives showing strong binding potential. sciforum.netsciforum.net Mechanistic studies have shown that potent inhibitors can display competitive inhibition with respect to the substrate, dihydrofolic acid, and uncompetitive inhibition regarding the NADPH cofactor, indicating a preference for binding to the NADPH-bound form of the enzyme. nih.gov

| Compound Type | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2–32 nM (Kᵢ) | Not Specified | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3–74 nM (Kᵢ) | Not Specified | nih.gov |

| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | Carbonic Anhydrase II | 3.3 x 10⁻⁸ M (I₅₀) | Not Specified | nih.gov |

| 1,3,4-thiadiazole-thiazolidinone hybrid (Compound 7i) | Carbonic Anhydrase | 0.402 ± 0.017 µM (IC₅₀) | Competitive | rsc.org |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivative | E. coli DHFR | 7.42 ± 0.92 nM (Kᵢ) | Competitive (vs. H₂F), Uncompetitive (vs. NADPH) | nih.gov |

Detailed Binding Site Characterization and Identification of Key Interaction Motifs (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions, Metal Chelation)

The efficacy of 1,3,4-thiadiazole derivatives as enzyme inhibitors is determined by their precise interactions within the target's active site. Molecular docking and X-ray crystallography studies have provided detailed characterizations of these binding modes.

Hydrogen Bonding: Hydrogen bonds are a predominant contributor to the specificity of molecular recognition. unina.it In the case of carbonic anhydrase inhibitors, the sulfonamide group (-SO₂NH₂) is crucial. It coordinates directly to the catalytic Zn(II) ion in the active site, displacing a water molecule or hydroxide (B78521) ion. The nitrogen and oxygen atoms of the sulfonamide group, along with the nitrogen atoms of the thiadiazole ring, often form a network of hydrogen bonds with surrounding amino acid residues, such as Thr199 and Thr200 in hCA II, anchoring the inhibitor firmly in place.

Metal Chelation: For metalloenzymes like carbonic anhydrase, direct coordination with the metal ion is a key interaction motif. The 1,3,4-thiadiazole scaffold, particularly when substituted with a sulfonamide group, is a classic zinc-binding group. mdpi.com Studies have also explored the metal-binding ability of 1,3,4-thiadiazoles with other functional groups, such as a neighboring hydroxyl group, which can chelate metal ions like Zn(II) and Cu(II) via the deprotonated hydroxyl and a thiadiazole nitrogen atom. mdpi.com The carboxylic acid group at the 2-position of the parent compound could potentially participate in metal coordination or form strong ionic bonds with positively charged residues in the active site. unina.it

Molecular docking studies of 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase have shown the formation of multiple hydrogen bonds with the target protein, contributing to high binding scores. uowasit.edu.iq Similarly, docking of thiadiazole-thiazolidinone hybrids into the carbonic anhydrase active site revealed important hydrogen bond interactions that stabilize the enzyme-inhibitor complex. rsc.org

Role of Specific Functional Groups in Modulating Binding Affinity and Selectivity

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of their functional groups. These substituents modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for different biological targets.

The sulfonamide moiety is a quintessential functional group for potent carbonic anhydrase inhibition, acting as the primary zinc-binding function. mdpi.com Modifications to the substituent at the 2-position of the 1,3,4-thiadiazole-5-sulfonamide core can drastically alter isoform selectivity. nih.govnih.gov For instance, acylamino groups at this position have been shown to influence inhibitory potency against CA II. nih.gov

In the context of DHFR inhibition, structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions. For example, in a series of thieno[2,3-d]pyrimidine (B153573) antifolates, an unsubstituted phenyl group or those with electron-withdrawing substitutions were found to be conducive to potent and selective DHFR inhibition. nih.gov

For the specific compound 5-isopropyl-1,3,4-thiadiazole-2-carboxylic acid , the functional groups would play distinct roles:

Isopropyl Group (at C5): This bulky, hydrophobic group would likely occupy a hydrophobic pocket in the target's active site. Its size and shape would be critical for achieving a good steric fit, contributing to binding affinity and potentially influencing selectivity between different enzyme isoforms that may have variations in the size of their hydrophobic sub-pockets.

Carboxylic Acid Group (at C2): This acidic group is typically deprotonated at physiological pH, yielding an anionic carboxylate. unina.it This group is a strong hydrogen bond acceptor and can also form a powerful ionic bond (salt bridge) with a positively charged amino acid residue, such as lysine (B10760008) or arginine, within the binding site. unina.it This interaction can significantly enhance binding affinity.

1,3,4-Thiadiazole Ring: The core heterocycle provides a rigid scaffold and possesses nitrogen atoms that can act as hydrogen bond acceptors, further anchoring the molecule within the active site.

By strategically modifying these functional groups, medicinal chemists can fine-tune the interaction profile of the molecule to achieve higher potency and selectivity for the desired biological target.

Advanced Applications and Future Research Directions of 5 Isopropyl 1,3,4 Thiadiazole 2 Carboxylic Acid As a Chemical Scaffold

Utility in Medicinal Chemistry as a Privileged Scaffold for Novel Ligand Discovery and Design

The 1,3,4-thiadiazole (B1197879) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility makes 1,3,4-thiadiazole derivatives, including 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid, attractive starting points for the discovery and design of novel therapeutic agents.

The biological significance of the 1,3,4-thiadiazole ring is attributed to its ability to act as a bioisostere for other chemical groups, its capacity to participate in hydrogen bonding and other non-covalent interactions, and its metabolic stability. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.

Table 1: Selected Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of protein kinases, induction of apoptosis | dlsu.edu.phnih.gov |

| Antibacterial | Disruption of bacterial cell wall synthesis | researchgate.net |

| Antifungal | Inhibition of fungal growth | researchgate.net |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | |

| Anticonvulsant | Modulation of ion channels | researchgate.net |

In the context of anticancer drug discovery , 1,3,4-thiadiazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. dlsu.edu.phCurrent time information in Edmonton, CA.researchgate.net For instance, certain substituted 1,3,4-thiadiazoles have shown potent inhibitory activity against tyrosine kinases like Abl kinase. semanticscholar.org The carboxylic acid moiety at the 2-position of this compound can serve as a key interaction point with the amino acid residues in the active site of target enzymes, while the isopropyl group at the 5-position can be tailored to enhance potency and selectivity.

Furthermore, the 1,3,4-thiadiazole scaffold has been incorporated into molecules designed to induce apoptosis (programmed cell death) in cancer cells. dlsu.edu.ph The structural versatility of this scaffold allows for the synthesis of large libraries of compounds for high-throughput screening, facilitating the identification of new anticancer lead compounds. researchgate.net

Potential as Building Blocks in Advanced Materials Science

Beyond its applications in medicine, the 1,3,4-thiadiazole core is a valuable building block for the development of advanced materials with unique electronic and protective properties.

Organic Semiconductors:

While research on this compound in this area is not extensively documented, the broader class of thiazole-based organic semiconductors has shown significant promise. nih.govsemanticscholar.org Thiazole and its fused derivatives are electron-accepting heterocycles that can be incorporated into small molecules and polymers for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.gov The electron-withdrawing nature of the 1,3,4-thiadiazole ring can be harnessed to tune the electronic properties of organic materials. The carboxylic acid group offers a convenient handle for polymerization or for modifying the solubility and film-forming properties of the resulting materials. The isopropyl group can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors.

Corrosion Inhibitors:

Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. nih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms.

The molecular interaction mechanism involves the following:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Formation of a coordinate covalent bond between the lone pair of electrons on the nitrogen and sulfur atoms of the thiadiazole ring and the metal surface. researchgate.net

Quantum chemical studies, using methods like Density Functional Theory (DFT), have been employed to correlate the molecular structure of thiadiazole inhibitors with their inhibition efficiency. dlsu.edu.ph Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, can provide insights into the adsorption mechanism. For this compound, the carboxylic acid group could further enhance its adsorption on the metal surface through the formation of additional coordinate bonds. The length of the alkyl chain at the 5-position has also been shown to play a role in the inhibition efficiency of 2-amino-5-alkyl-1,3,4-thiadiazoles. researchgate.net

Table 2: Key Molecular Properties for Corrosion Inhibition

| Molecular Property | Role in Corrosion Inhibition |

| Presence of Heteroatoms (N, S, O) | Act as adsorption centers by donating lone pair electrons to the metal surface. |

| π-Electrons in Aromatic Ring | Facilitate interaction with the metal surface. |

| Functional Groups (-COOH, -NH2, -SH) | Provide additional sites for adsorption and enhance solubility. |

| Molecular Size and Planarity | Influence the surface coverage and packing of the inhibitor on the metal surface. |

Development of Hybrid Systems and Fused Heterocycles Incorporating the Thiadiazole Moiety

The 1,3,4-thiadiazole ring serves as a versatile synthon for the construction of more complex heterocyclic systems. The carboxylic acid and the C-5 position of this compound are reactive sites that can be utilized to build hybrid molecules and fused ring systems with potentially enhanced biological activities or material properties.

For example, the carboxylic acid group can be readily converted into an acid chloride, amide, or ester, which can then be used in cyclization reactions to form fused heterocycles. One common strategy involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with various reagents to generate fused systems like triazolo-thiadiazoles, pyrimido-thiadiazoles, and imidazo-thiadiazoles. While specific examples starting from the isopropyl-carboxylic acid derivative are not abundant in the literature, the general synthetic routes are well-established for analogous compounds. jocpr.com

The synthesis of thiadiazole-thiazole hybrids has also been reported, where the thiadiazole moiety is linked to a thiazole ring, another important pharmacophore. tandfonline.com Such hybrid molecules can exhibit synergistic or novel biological activities.

Emerging Areas in Chemical Biology and Catalysis

The application of 1,3,4-thiadiazole derivatives is expanding into new and exciting areas of chemical biology and catalysis.

In chemical biology , the concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become a powerful tool for studying biological systems. wikipedia.orgescholarship.orguw.edu.pl The unique reactivity of certain functional groups allows for the specific labeling and tracking of biomolecules. While not yet widely explored for the 1,3,4-thiadiazole scaffold, the carboxylic acid group of this compound could potentially be functionalized with bioorthogonal handles, such as azides or alkynes, enabling its use as a chemical probe.

In the field of catalysis , heterocyclic compounds are often employed as ligands for metal catalysts. The nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring can coordinate with metal ions, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complex. This could lead to the development of novel catalysts for a variety of organic transformations.

Unexplored Reactivity and Novel Derivatization Pathways for Enhanced Properties

The reactivity of the 1,3,4-thiadiazole ring is characterized by its relative stability and its susceptibility to nucleophilic substitution at the C2 and C5 positions, especially when a good leaving group is present. nih.gov For this compound, the carboxylic acid group is the most reactive site for derivatization.

Standard transformations of the carboxylic acid group can lead to a wide range of derivatives with potentially enhanced properties:

Amide formation: Coupling with various amines can generate a library of amides for biological screening or for use as building blocks in materials science.

Esterification: Reaction with alcohols can produce esters with altered solubility and pharmacokinetic properties.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then undergo further functionalization.

Furthermore, the C-H bonds of the isopropyl group could be a site for late-stage functionalization, although this would likely require specific catalytic methods. The exploration of novel synthetic methodologies, such as one-pot multi-component reactions, could also lead to the efficient synthesis of complex molecules derived from this scaffold. derpharmachemica.com The development of greener synthetic routes, for instance, using microwave or ultrasound irradiation, is another area of active research for the synthesis of thiadiazole derivatives. sbq.org.br

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A two-step synthesis involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thiols, is a robust approach . Optimization includes adjusting reflux duration (3–5 hours), using sodium acetate as a catalyst, and varying alkylating reagents (e.g., chloroacetic acid) to improve yields . Solvent choice (e.g., acetic acid) and purification via recrystallization (DMF/acetic acid mixtures) also enhance purity .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires 1H NMR to analyze proton environments (e.g., isopropyl groups), IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch), and elemental analysis to verify purity . TLC monitors reaction progress and intermediate stability .

Q. What are the key considerations in designing experiments to evaluate the compound’s stability under various storage conditions?

- Methodological Answer : Stability studies should test degradation under controlled temperature (±25°C), humidity (40–60%), and light exposure. Analytical techniques like HPLC track decomposition products, while spectroscopic methods (e.g., IR) detect structural changes. Storage in sealed, desiccated containers with inert atmospheres (e.g., nitrogen) is recommended .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in derivative substituents or assay conditions. Standardize bioassays (e.g., IC50 protocols for anticancer activity) and validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays). Structural elucidation (X-ray crystallography) and purity verification (HPLC-MS) ensure consistency .

Q. What strategies enhance solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer : Derivatization (e.g., ester prodrugs) or salt formation (e.g., sodium carboxylates) improves aqueous solubility . Structural modifications, such as introducing sulfanyl groups (e.g., 5-methyl-1,3,4-thiadiazol-2-ylthio moieties), enhance membrane permeability . Computational modeling (logP predictions) guides rational design .

Q. How can computational chemistry predict reactivity and biological targets of derivatives?

- Methodological Answer : Molecular docking identifies potential binding sites (e.g., enzyme active sites), while QSAR models correlate structural features (e.g., substituent electronegativity) with activity. DFT calculations predict reaction pathways for synthesis optimization .

Data Contradiction Analysis

- Synthesis Yields : Discrepancies in yields may stem from incomplete heterocyclization or alkylation steps. Kinetic studies (monitoring via TLC or in-situ IR) identify rate-limiting steps .

- Biological Activity : Conflicting cytotoxicity data could arise from impurity profiles. Rigorous purification (e.g., column chromatography) and batch-to-batch consistency checks mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.